molecular formula C15H12N2O3S B1302232 Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate CAS No. 681260-55-9

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate

Cat. No.: B1302232
CAS No.: 681260-55-9
M. Wt: 300.3 g/mol
InChI Key: HICQQMCAFMVRJH-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with an amino group, a carboxylate ester, and a phenylisoxazole moiety

Mechanism of Action

Target of Action

These drugs bind to biological targets based on their chemical diversity .

Mode of Action

The compound contains an isoxazole ring, which is known to interact with various biological targets . The exact interaction and resulting changes would depend on the specific target and the overall structure of the compound.

Biochemical Pathways

Compounds containing isoxazole and thiophene rings have been shown to have significant biological interests . The affected pathways and their downstream effects would depend on the specific biological target of the compound.

Pharmacokinetics

The compound’s molecular weight is 30034 , which is within the range generally favorable for oral bioavailability

Result of Action

Compounds containing isoxazole and thiophene rings have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis may start with the preparation of methyl 5-phenylisoxazole-3-carboxylate, which is then reacted with hydrazine hydrate in refluxing methanolic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: This compound is similar in structure but lacks the phenylisoxazole moiety.

    3-aminothiophene-2-carboxylate derivatives: These compounds have variations in the substituents on the thiophene ring.

Uniqueness

Methyl 3-amino-5-(3-phenylisoxazol-5-yl)thiophene-2-carboxylate is unique due to the presence of both the phenylisoxazole and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-amino-5-(3-phenyl-1,2-oxazol-5-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-19-15(18)14-10(16)7-13(21-14)12-8-11(17-20-12)9-5-3-2-4-6-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICQQMCAFMVRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=NO2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174861
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-55-9
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681260-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-(3-phenyl-5-isoxazolyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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